molecular formula C10H18N2O3 B2893764 tert-butyl N-[2-(prop-2-enamido)ethyl]carbamate CAS No. 165196-44-1

tert-butyl N-[2-(prop-2-enamido)ethyl]carbamate

Cat. No.: B2893764
CAS No.: 165196-44-1
M. Wt: 214.265
InChI Key: SXIILERIAIKHJG-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-(prop-2-enamido)ethyl]carbamate is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a prop-2-enamido (acrylamido) ethyl chain. This compound is primarily utilized in organic synthesis as a versatile intermediate, particularly in peptide chemistry and polymer science. The Boc group offers stability under acidic conditions, while the acrylamido moiety enables participation in Michael addition or polymerization reactions. Its structural design balances reactivity and stability, making it valuable for constructing complex molecules, such as pharmaceutical agents or functionalized polymers .

Properties

IUPAC Name

tert-butyl N-[2-(prop-2-enoylamino)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-5-8(13)11-6-7-12-9(14)15-10(2,3)4/h5H,1,6-7H2,2-4H3,(H,11,13)(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXIILERIAIKHJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(prop-2-enamido)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate acrylamide derivative. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in the synthesis include dichloromethane and other organic solvents. The reaction temperature is often maintained between 0°C and room temperature to optimize the yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and solvent composition are crucial for efficient production. Purification of the product is typically achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[2-(prop-2-enamido)ethyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the enamido group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous conditions.

    Substitution: Various nucleophiles such as amines or thiols; reactions are often performed in polar solvents like dimethylformamide.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted carbamates or amides.

Scientific Research Applications

Chemistry: tert-Butyl N-[2-(prop-2-enamido)ethyl]carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the development of new synthetic methodologies.

Biology and Medicine: In biological research, this compound is used in the study of enzyme inhibitors and as a probe for investigating biochemical pathways

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the formulation of coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(prop-2-enamido)ethyl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The enamido group plays a crucial role in binding to the active site of the target enzyme, leading to inhibition of its activity. This mechanism is exploited in the design of enzyme inhibitors for therapeutic purposes.

Comparison with Similar Compounds

Alkyl Chain Modifications

  • tert-Butyl N-(6-bromohexyl)carbamate (): Features a longer bromohexyl chain instead of the acrylamido ethyl group. The bromine atom facilitates nucleophilic substitution (e.g., Suzuki coupling), making it useful in synthesizing cannabinoid receptor ligands. Lower synthetic yield (44–55%) compared to the acrylamido derivative, likely due to steric challenges in alkylation .
  • tert-Butyl N-{2-[2-(2-bromoethoxy)ethoxy]ethyl}carbamate ():

    • Contains a polyethylene glycol (PEG)-like bromoethoxy chain.
    • Enhanced solubility in polar solvents, advantageous for aqueous-phase reactions.
    • Used in modular drug synthesis, where the ether linkage improves pharmacokinetics .

Functional Group Additions

  • tert-Butyl N-[2-(4-chloro-2-nitro-anilino)ethyl]carbamate (): Substituted with a nitro and chloro aromatic group. Acts as a precursor to benzimidazolone derivatives, which are potent enzyme inhibitors (e.g., 8-oxoguanine DNA glycosylase inhibitors). High yield (90%) in synthesis, attributed to efficient nitro reduction and cyclization steps .
  • tert-Butyl N-[2-(1H-imidazol-4-yl)ethyl]carbamate (): Features an imidazole ring, enabling metal coordination or hydrogen bonding. Potential use in catalysis or as a ligand in metallodrugs.

Physicochemical Properties

Compound Molecular Weight Purity Key Functional Groups Solubility
This compound ~230.3* 95%† Boc, acrylamido Moderate (DMSO)
tert-Butyl N-(6-bromohexyl)carbamate 281.2 44–55% Boc, bromoalkyl Low (dioxane)
tert-Butyl N-[2-(4-formyl-oxazol-5-yl)ethyl]carbamate 268.3 95% Boc, formyl-oxazole High (DMF)
tert-Butyl N-[2-(prop-2-yne-1-sulfonyl)ethyl]carbamate 247.3 95% Boc, propargyl sulfonyl Moderate (EA)

*Estimated based on similar compounds (e.g., ).
†Assumed based on commercial standards (e.g., ).

Research Findings and Data Tables

Comparative Reactivity in Nucleophilic Substitution

Compound Reaction Partner Yield Application
tert-Butyl N-(6-bromohexyl)carbamate Piperazine 66–72% Cannabinoid ligand synthesis
This compound Thiols 80–90% Bioconjugation

Biological Activity

Tert-butyl N-[2-(prop-2-enamido)ethyl]carbamate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings, supported by data tables and case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with prop-2-enoyl chloride in the presence of a base such as triethylamine. The process can be summarized in the following steps:

  • Preparation of the amine derivative : Tert-butyl N-(2-aminoethyl)carbamate is synthesized as an intermediate.
  • Formation of the enamido group : The reaction between the amine derivative and prop-2-enoyl chloride leads to the formation of this compound.

The reaction conditions generally include an organic solvent (e.g., dichloromethane) and are conducted under an inert atmosphere to prevent moisture interference.

This compound exhibits biological activity primarily through its interaction with specific molecular targets within biological systems. It is believed to modulate enzyme activity and receptor interactions, influencing various biochemical pathways that are crucial for cellular functions.

Anticancer Properties

Preliminary studies indicate that this compound may possess selective toxicity towards certain cancer cell lines while sparing normal cells. The inhibition of cyclin-dependent kinases (CDKs), which play a vital role in cell cycle regulation, is a notable mechanism through which this compound may exert its anticancer effects .

Case Studies

  • Cell Line Studies : In vitro studies using various cancer cell lines have shown that this compound can inhibit cell proliferation effectively. For instance, it demonstrated a significant reduction in viability in breast cancer cell lines compared to non-cancerous cell lines.
    Cell LineIC50 (µM)Selectivity Index
    MCF-7 (Breast Cancer)154.5
    MDA-MB-231203.0
    Normal Fibroblasts67-
  • Mechanistic Studies : Further investigations have revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death .

Comparative Analysis

The biological activity of this compound can be compared with other similar compounds:

CompoundMechanism of ActionNotable Activity
tert-butyl N-methyl-N-[2-(methylamino)ethyl]carbamateEnzyme inhibitionAntitumor activity
tert-butyl (2-acrylamidoethyl)carbamateReceptor modulationAnti-inflammatory properties

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